Calciumhydroxidephosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

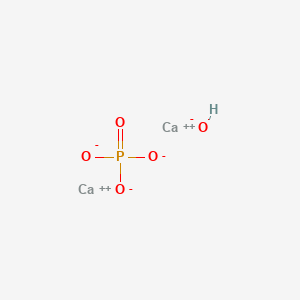

Calciumhydroxidephosphate, also known as calcium phosphate tribasic or hydroxyapatite, is an inorganic chemical compound composed of calcium, hydrogen, oxygen, and phosphorus. Its chemical formula is Ca₅(OH)(PO₄)₃. This compound is naturally found in the human body, particularly in bones and teeth, where it forms the mineral hydroxyapatite .

Preparation Methods

Calciumhydroxidephosphate can be synthesized using various methods, including solid-state, wet-chemical precipitation, hydrolysis, sol-gel, and hydrothermal methods . The choice of method depends on the desired properties of the final product, such as particle size, morphology, and crystallinity. Industrial production often involves the use of chemical precursors containing calcium and phosphorus sources. Natural sources like eggshells, oyster shells, and animal bones are also used for synthesizing this compound .

Chemical Reactions Analysis

Calciumhydroxidephosphate undergoes several types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: It can undergo ion exchange reactions where calcium or phosphate ions are replaced by other ions.

Hydrolysis: It can react with water to form different calcium phosphate compounds.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various phosphate salts. Major products formed from these reactions include different forms of calcium phosphate, such as dicalcium phosphate and tricalcium phosphate .

Scientific Research Applications

Calciumhydroxidephosphate has a wide range of scientific research applications:

Chemistry: It is used as a reference material in various chemical analyses and studies.

Biology: It is a key component in the study of biomineralization and bone formation.

Medicine: It is extensively used in bone grafts, dental implants, and as a coating for medical implants due to its biocompatibility and osteoconductivity

Mechanism of Action

The mechanism of action of calciumhydroxidephosphate involves its ability to provide calcium and phosphate ions. In the body, these ions are essential for bone and tooth mineralization. The compound reacts with hydrochloric acid in the stomach to neutralize pH and provides a source of calcium and phosphate ions for remineralization of teeth and bone homeostasis .

Comparison with Similar Compounds

Calciumhydroxidephosphate is unique due to its specific composition and structure. Similar compounds include:

Monocalcium phosphate: Ca(H₂PO₄)₂

Dicalcium phosphate: CaHPO₄

Tricalcium phosphate: Ca₃(PO₄)₂

Octacalcium phosphate: Ca₈H₂(PO₄)₆·5H₂O

Amorphous calcium phosphate: A glassy precipitate of variable composition.

Each of these compounds has distinct properties and applications, but this compound is particularly valued for its role in biological systems and medical applications .

Properties

Molecular Formula |

Ca2HO5P |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

dicalcium;hydroxide;phosphate |

InChI |

InChI=1S/2Ca.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+2;;/p-4 |

InChI Key |

CGMRCMMOCQYHAD-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)